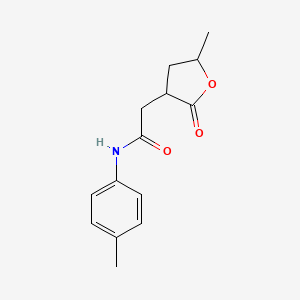![molecular formula C24H18N2O4 B3928315 3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid](/img/structure/B3928315.png)
3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid
描述
3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid, also known as PAK1 inhibitor IPA-3, is a small molecule inhibitor that targets p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a critical role in various cellular processes such as cell proliferation, survival, migration, and invasion. PAK1 is overexpressed in various types of cancer, making it a promising target for cancer therapy.
作用机制
3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid inhibitor IPA-3 binds to the ATP-binding site of this compound, inhibiting its kinase activity. This compound is a downstream effector of the Rho GTPases, which are involved in the regulation of actin cytoskeleton dynamics. This compound regulates various cellular processes by phosphorylating downstream substrates such as LIM kinase, myosin light chain kinase, and cofilin. Inhibition of this compound activity by IPA-3 leads to the disruption of actin cytoskeleton dynamics, resulting in the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
This compound inhibitor IPA-3 has been shown to have various biochemical and physiological effects on cancer cells. IPA-3 inhibits the phosphorylation of this compound downstream substrates such as LIM kinase, myosin light chain kinase, and cofilin, resulting in the inhibition of actin cytoskeleton dynamics. This leads to the inhibition of cell proliferation, migration, and invasion. IPA-3 also induces apoptosis in cancer cells by activating the caspase pathway. In addition, IPA-3 sensitizes cancer cells to chemotherapy and radiation therapy by inhibiting the DNA damage response pathway.
实验室实验的优点和局限性
3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid inhibitor IPA-3 has several advantages and limitations for lab experiments. One of the advantages is that IPA-3 is a small molecule inhibitor that can be easily synthesized and purified. IPA-3 has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a well-established research tool. However, IPA-3 has some limitations, including its low solubility in water and its potential off-target effects. In addition, IPA-3 has not been extensively studied in vivo, limiting its potential clinical applications.
未来方向
There are several future directions for the study of 3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid inhibitor IPA-3. One direction is to further investigate the mechanism of action of IPA-3 and its downstream targets. Another direction is to study the pharmacokinetics and pharmacodynamics of IPA-3 in vivo to determine its potential clinical applications. In addition, future studies could investigate the potential use of IPA-3 in combination with other cancer therapies to enhance their efficacy. Finally, future studies could investigate the potential use of IPA-3 in treating other diseases such as neurological disorders.
科学研究应用
3-hydroxy-4-{phenyl[(3-pyridinylcarbonyl)amino]methyl}-2-naphthoic acid inhibitor IPA-3 has been extensively studied for its potential therapeutic applications in cancer treatment. IPA-3 has been shown to inhibit the growth and invasion of various cancer cell lines, including breast, prostate, ovarian, and pancreatic cancer cells. In addition, IPA-3 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. IPA-3 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
3-hydroxy-4-[phenyl-(pyridine-3-carbonylamino)methyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-22-19(24(29)30)13-16-9-4-5-11-18(16)20(22)21(15-7-2-1-3-8-15)26-23(28)17-10-6-12-25-14-17/h1-14,21,27H,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPHLZNRUTYWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC3=CC=CC=C32)C(=O)O)O)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-acetyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928233.png)
![2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3928238.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3928252.png)
![3-chloro-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928260.png)
![1-phenyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3928270.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B3928281.png)
![3-bromo-4-methoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928290.png)
![N-(2,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide](/img/structure/B3928291.png)
amino]methyl}benzoic acid](/img/structure/B3928299.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B3928305.png)

![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3928314.png)
![11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928327.png)
![11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928329.png)